molecular formula C17H28OSi B8573562 (4-Ethenylphenoxy)tri(propan-2-yl)silane CAS No. 137837-67-3

(4-Ethenylphenoxy)tri(propan-2-yl)silane

Cat. No.: B8573562
CAS No.: 137837-67-3
M. Wt: 276.5 g/mol
InChI Key: UFJYWWOBHNYNIP-UHFFFAOYSA-N
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Description

(4-Ethenylphenoxy)tri(propan-2-yl)silane is a useful research compound. Its molecular formula is C17H28OSi and its molecular weight is 276.5 g/mol. The purity is usually 95%.
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Properties

CAS No.

137837-67-3

Molecular Formula

C17H28OSi

Molecular Weight

276.5 g/mol

IUPAC Name

(4-ethenylphenoxy)-tri(propan-2-yl)silane

InChI

InChI=1S/C17H28OSi/c1-8-16-9-11-17(12-10-16)18-19(13(2)3,14(4)5)15(6)7/h8-15H,1H2,2-7H3

InChI Key

UFJYWWOBHNYNIP-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OC1=CC=C(C=C1)C=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 300 ml glass-made three-neck flask was charged with 0.134 mol of p-vinylphenol, 0.343 mol of imidazole and 90 ml of dimethylformamide as a solvent, and a solution prepared by dissolving 0.174 mol of triisopropylsilyl chloride in 90 ml of dimethylformamide was dropwise added thereto at 0° C. in 50 minutes. Then, the reaction temperature was elevated up to room temperature to carry out reaction for 10 hours in the same condition. Water was added thereto, and the reaction product was extracted with chloroform. The solvent was distilled off, and the residue was dissolved in diethyl ether and washed with a sodium hydroxide aqueous solution and water. The product was dried on magnesium sulfate and filtered, and then it was further dried on a calcium hydride. Then, the reaction product was distilled at a reduced pressure under nitrogen flow to obtain aimed p-triisopropylsilyloxystyrene at a yield of 70%.
Quantity
0.134 mol
Type
reactant
Reaction Step One
Quantity
0.343 mol
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
0.174 mol
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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